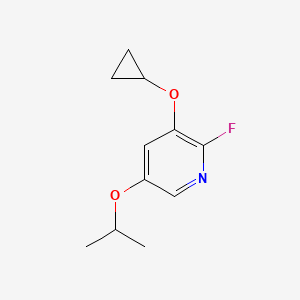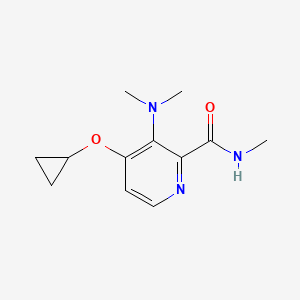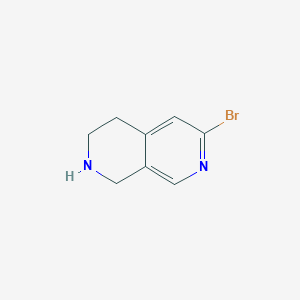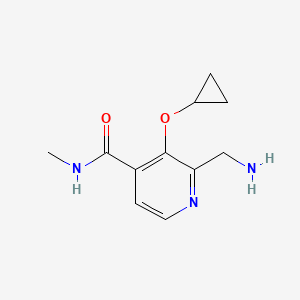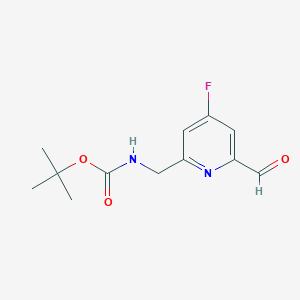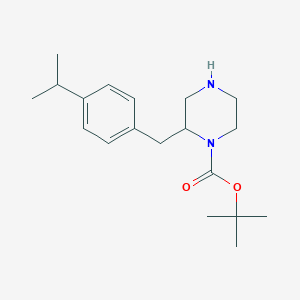
3-(Chloromethyl)-5-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-5-fluorobenzaldehyde: is an organic compound with the molecular formula C8H6ClFO It features a benzene ring substituted with a chloromethyl group at the third position and a fluorine atom at the fifth position, along with an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 5-fluorobenzaldehyde using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 3-(Chloromethyl)-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.
Reduction: Sodium borohydride in methanol or ethanol is a common reducing agent.
Major Products:
Nucleophilic Substitution: Products include 3-(aminomethyl)-5-fluorobenzaldehyde or 3-(thiomethyl)-5-fluorobenzaldehyde.
Oxidation: The major product is 3-(chloromethyl)-5-fluorobenzoic acid.
Reduction: The major product is 3-(chloromethyl)-5-fluorobenzyl alcohol.
科学的研究の応用
Chemistry: 3-(Chloromethyl)-5-fluorobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules for research and development.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic aldehydes on biological systems. It may also serve as a building block for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
作用機序
The mechanism of action of 3-(Chloromethyl)-5-fluorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing for various substitution reactions. The aldehyde group can participate in oxidation-reduction reactions, influencing the compound’s behavior in different chemical environments.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and proteins that recognize aldehyde or fluorinated aromatic groups. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound a useful tool in biochemical research.
類似化合物との比較
3-(Chloromethyl)-5-methylbenzaldehyde: Similar structure but with a methyl group instead of a fluorine atom.
3-(Chloromethyl)-5-bromobenzaldehyde: Similar structure but with a bromine atom instead of a fluorine atom.
3-(Chloromethyl)-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness: 3-(Chloromethyl)-5-fluorobenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C8H6ClFO |
|---|---|
分子量 |
172.58 g/mol |
IUPAC名 |
3-(chloromethyl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C8H6ClFO/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3,5H,4H2 |
InChIキー |
FHODVIJVHUTGFY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C=O)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


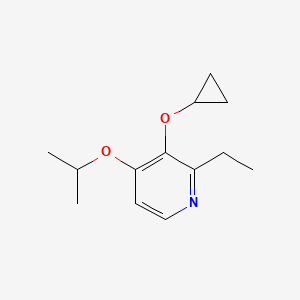
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14843872.png)



